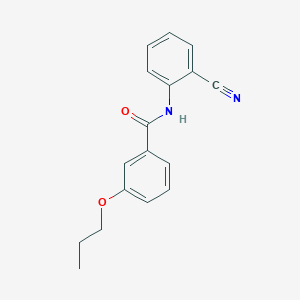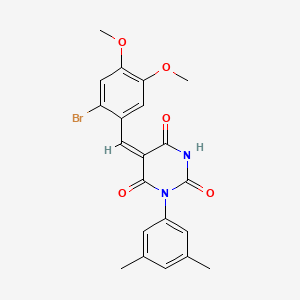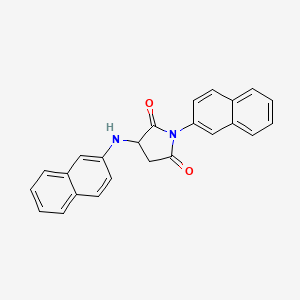
N-(2-cyanophenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-3-propoxybenzamide, also known as CPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and has a molecular formula of C18H17N2O2.
作用機序
The mechanism of action of N-(2-cyanophenyl)-3-propoxybenzamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain. N-(2-cyanophenyl)-3-propoxybenzamide binds to the receptor with high affinity and modulates its activity. This leads to the activation of various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. The activation of these pathways results in the inhibition of inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-propoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-cyanophenyl)-3-propoxybenzamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Moreover, N-(2-cyanophenyl)-3-propoxybenzamide has been found to improve cognitive function and reduce neuropathic pain in animal models.
実験室実験の利点と制限
N-(2-cyanophenyl)-3-propoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-cyanophenyl)-3-propoxybenzamide has also been found to exhibit low toxicity and high selectivity towards the sigma-1 receptor. However, N-(2-cyanophenyl)-3-propoxybenzamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of N-(2-cyanophenyl)-3-propoxybenzamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
N-(2-cyanophenyl)-3-propoxybenzamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyanophenyl)-3-propoxybenzamide can also be investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel N-(2-cyanophenyl)-3-propoxybenzamide analogs with improved solubility and selectivity can further enhance its therapeutic potential.
合成法
The synthesis of N-(2-cyanophenyl)-3-propoxybenzamide involves the reaction between 2-cyanophenyl isocyanate and 3-propoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields N-(2-cyanophenyl)-3-propoxybenzamide as the final product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-cyanophenyl)-3-propoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyanophenyl)-3-propoxybenzamide has also been investigated for its potential use as a diagnostic tool for neurological disorders. The compound has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
特性
IUPAC Name |
N-(2-cyanophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-15-8-5-7-13(11-15)17(20)19-16-9-4-3-6-14(16)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZSCRONYSTTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)


![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)